![molecular formula C8H7ClN2O2 B2981838 1H-Pyrrolo[3,2-b]pyridine-7-carboxylic acid;hydrochloride CAS No. 2490404-66-3](/img/structure/B2981838.png)
1H-Pyrrolo[3,2-b]pyridine-7-carboxylic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrolo[3,2-b]pyridine-7-carboxylic acid;hydrochloride is a chemical compound with the molecular formula C7H6N2 . It is a derivative of pyrrolo[2,3-b]pyridine, a heterocyclic compound . This compound is related to a class of compounds that have shown potent activities against fibroblast growth factor receptors (FGFRs), which play an essential role in various types of tumors .
Synthesis Analysis
The synthesis of 1H-Pyrrolo[3,2-b]pyridine derivatives, including 1H-Pyrrolo[3,2-b]pyridine-7-carboxylic acid;hydrochloride, involves complex chemical reactions . The exact synthesis process for this specific compound is not detailed in the available resources.Molecular Structure Analysis
The molecular structure of 1H-Pyrrolo[3,2-b]pyridine-7-carboxylic acid;hydrochloride can be analyzed using various techniques such as IR Spectrum, Mass spectrum (electron ionization), and Gas Chromatography . The exact molecular structure of this specific compound is not provided in the available resources.Scientific Research Applications
I have conducted a search for the scientific research applications of 1H-Pyrrolo[3,2-b]pyridine-7-carboxylic acid hydrochloride , but unfortunately, the available information is not as detailed as you requested. The compound is mentioned in various research contexts, such as a reactant for synthesis of azaindol derivatives and potential anticancer and antiarthritic drug development . However, specific applications in separate fields with detailed sections are not provided in the search results.
Future Directions
The future directions for research on 1H-Pyrrolo[3,2-b]pyridine-7-carboxylic acid;hydrochloride and its derivatives could involve further exploration of their potential as FGFR inhibitors for cancer therapy . More research is needed to fully understand their synthesis, chemical reactions, and physical and chemical properties.
properties
IUPAC Name |
1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2.ClH/c11-8(12)5-1-3-9-6-2-4-10-7(5)6;/h1-4,10H,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBSAJZBTPVUNAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C=CN=C21)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrrolo[3,2-b]pyridine-7-carboxylic acid;hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.